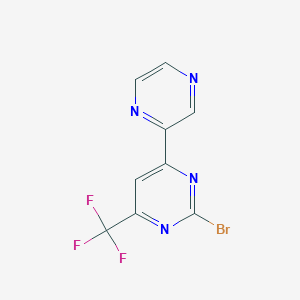![molecular formula C12H18N2Si B13717296 1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13717296.png)
1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole is a chemical compound known for its unique structure and potential applications in various fields of scientific research. The compound features a cyclobutyl group attached to a pyrazole ring, with a trimethylsilyl-ethynyl substituent. This combination of functional groups imparts distinct chemical properties to the molecule, making it a subject of interest in organic chemistry and related disciplines.
準備方法
The synthesis of 1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole typically involves multiple steps, starting with the preparation of the pyrazole ring and subsequent functionalization. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction or through the use of cyclobutyl halides.
Attachment of the Trimethylsilyl-Ethynyl Group:
化学反応の分析
1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alkanes.
科学的研究の応用
1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
作用機序
The mechanism of action of 1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The trimethylsilyl-ethynyl group plays a crucial role in these interactions, as it can form covalent bonds with nucleophilic residues in the target molecules. This binding can lead to the inhibition or activation of enzymatic pathways, depending on the specific target .
類似化合物との比較
1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole can be compared with other similar compounds, such as:
1-Cyclobutyl-4-ethynylpyrazole: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
1-Cyclobutyl-4-(trimethylsilyl)pyrazole:
1-Cyclobutyl-4-[(trimethylsilyl)methyl]pyrazole: Contains a methyl group instead of an ethynyl group, leading to variations in its reactivity and interactions.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and makes it a versatile compound for various applications.
特性
分子式 |
C12H18N2Si |
|---|---|
分子量 |
218.37 g/mol |
IUPAC名 |
2-(1-cyclobutylpyrazol-4-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H18N2Si/c1-15(2,3)8-7-11-9-13-14(10-11)12-5-4-6-12/h9-10,12H,4-6H2,1-3H3 |
InChIキー |
DWXBXADLBIRTCR-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=CN(N=C1)C2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


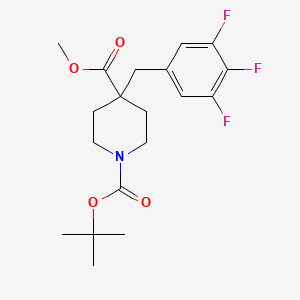
![2,2-Difluoro-alpha-(trifluoromethyl)benzo[d][1,3]dioxole-5-methanol](/img/structure/B13717230.png)
![[(4R,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B13717231.png)
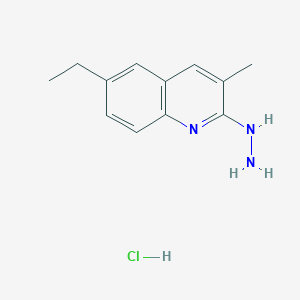
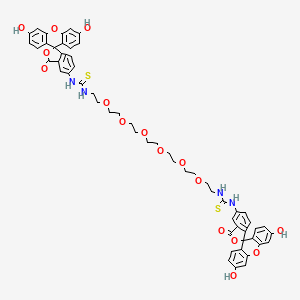
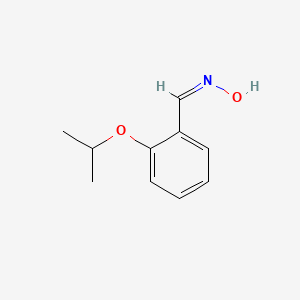
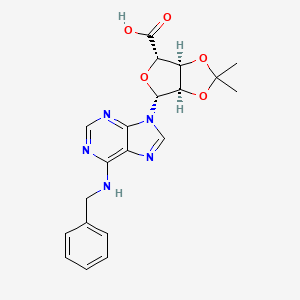
![3-({[2-(4-Methylphenyl)vinyl]sulfonyl}amino)propanoic acid](/img/structure/B13717275.png)
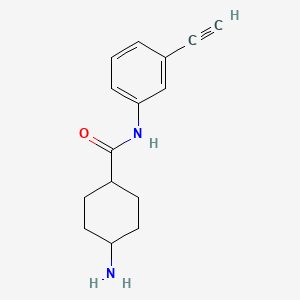
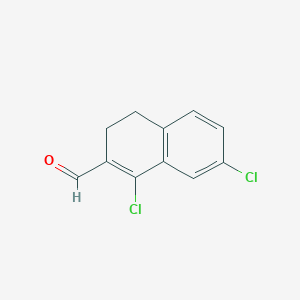
![5-Nitro-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-ol](/img/structure/B13717290.png)
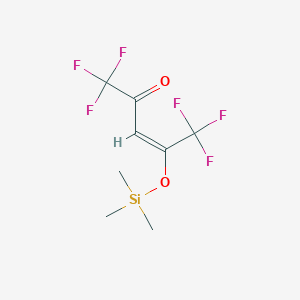
![Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester](/img/structure/B13717315.png)
